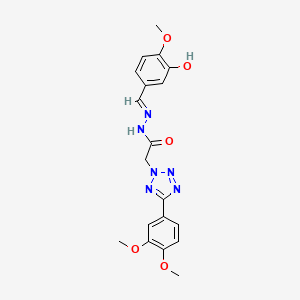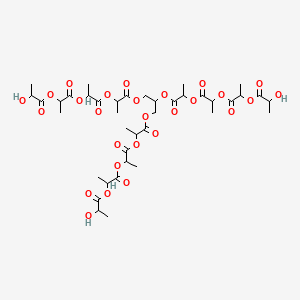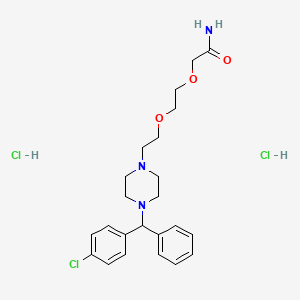
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is often used as a reference standard in various scientific studies and has notable pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)benzyl chloride with 1-piperazineethanol to form an intermediate. This intermediate is then reacted with ethylene oxide to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of solvents like toluene and dichloromethane, and bases such as sodium carbonate or triethylamine .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is widely used in scientific research due to its pharmacological properties. It is commonly used in:
Chemistry: As a reference standard in analytical chemistry.
Biology: In studies related to cellular mechanisms and interactions.
Medicine: As a potential therapeutic agent for various conditions.
Industry: In the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in the body. It has a high affinity for histamine H1 receptors, which play a crucial role in allergic responses. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing symptoms of allergies and other related conditions .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another antihistamine with a similar structure and function.
Levocetirizine: The active enantiomer of cetirizine, known for its higher efficacy.
Meclizine: Used to treat nausea and dizziness, with a similar piperazine core.
Uniqueness
2-(2-(2-(4-(4-Chlorophenyl)benzyl-1-piperazinyl)ethoxy)ethoxy)acetamide dihydrochloride is unique due to its specific molecular structure, which provides a distinct pharmacological profile. Its ability to interact with histamine H1 receptors with high specificity makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
83881-45-2 |
|---|---|
Molecular Formula |
C23H32Cl3N3O3 |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C23H30ClN3O3.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)27-12-10-26(11-13-27)14-15-29-16-17-30-18-22(25)28;;/h1-9,23H,10-18H2,(H2,25,28);2*1H |
InChI Key |
ZRYXLOFOMAFFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


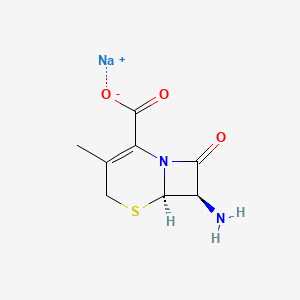
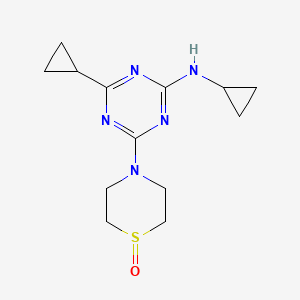
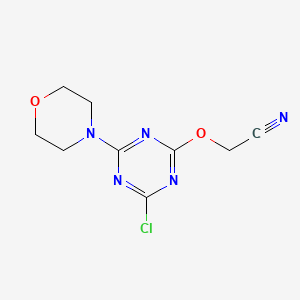


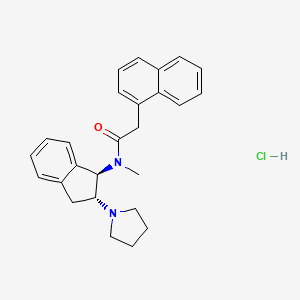
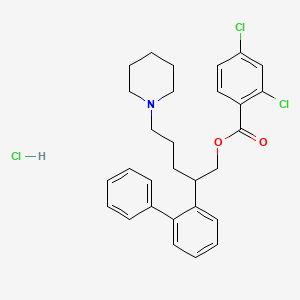
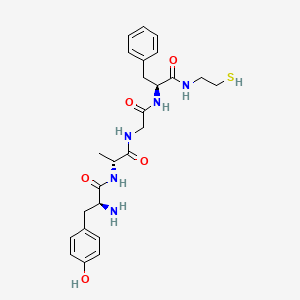


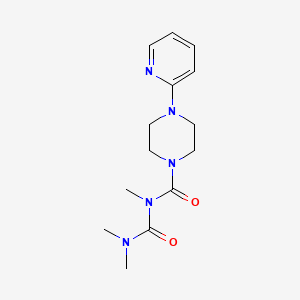
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)
